molecular formula C20H22ClN3O2 B2796643 1-[2-(4-chlorophenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole CAS No. 872581-66-3

1-[2-(4-chlorophenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2796643
CAS No.: 872581-66-3
M. Wt: 371.87
InChI Key: GNIMTEMZLGECOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-chlorophenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a versatile chemical compound with a unique structure that combines a benzimidazole core with a morpholine ring and a chlorophenoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves the reaction of 2-(4-chlorophenoxy)ethylamine with benzimidazole derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then reacted with morpholine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chlorophenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

1-[2-(4-chlorophenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenoxyethyl group may enhance the compound’s binding affinity and specificity, while the morpholine ring can improve its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Morpholine derivatives: Compounds such as fenbendazole and flubendazole, which also have antiparasitic properties.

Uniqueness

1-[2-(4-chlorophenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is unique due to its combination of a benzimidazole core, a chlorophenoxyethyl group, and a morpholine ring. This unique structure imparts specific chemical and biological properties that make it suitable for a wide range of applications.

Properties

IUPAC Name

4-[[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c21-16-5-7-17(8-6-16)26-14-11-24-19-4-2-1-3-18(19)22-20(24)15-23-9-12-25-13-10-23/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIMTEMZLGECOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.